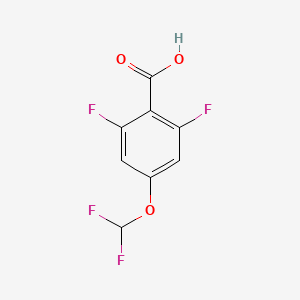

4-(Difluoromethoxy)-2,6-difluorobenzoic acid

Übersicht

Beschreibung

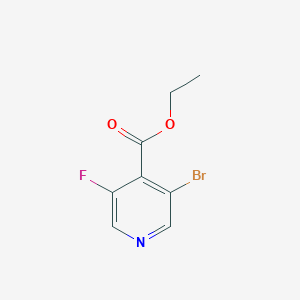

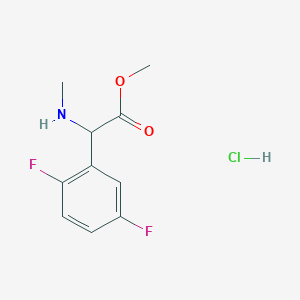

4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O3 .

Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid include a molecular weight of 188.13 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Chemical Synthesis Techniques : A study by Schlosser and Heiss (2003) demonstrates the use of modern organometallic methods to convert 1,3-difluorobenzene into various benzoic acids, including 2,6-difluorobenzoic acid. This indicates a potential pathway for synthesizing 4-(Difluoromethoxy)-2,6-difluorobenzoic acid using similar techniques (Schlosser & Heiss, 2003).

Structural and Physical Properties : Strong, Waes, and Doolittle (1982) conducted precision conductance measurements on various fluorobenzoic acids, including 2,6-difluorobenzoic acid. This study provides insights into the ionization constants and physical properties of similar compounds (Strong, Waes, & Doolittle, 1982).

Environmental Applications

Soil and Water Studies : Jaynes (1994) evaluated the transport properties of fluorobenzoic acid derivatives, including 2,6-difluorobenzoic acid, in soils. This highlights their potential as tracers for studying water movement in porous media (Jaynes, 1994).

Preferential Flow in Soil : Kung et al. (2000) used fluorobenzoic acids as tracers to quantify contaminant transport in soil. This research, including the use of 2,6-difluorobenzoic acid, provides valuable insights into how similar compounds might behave in environmental settings (Kung et al., 2000).

Biological and Pharmacological Research

- Luminescent Lanthanide Complexes : Chen et al. (2021) synthesized new lanthanide complexes using 2,4-difluorobenzoic acid, demonstrating potential applications in temperature sensing. This suggests the possibility of using 4-(Difluoromethoxy)-2,6-difluorobenzoic acid in similar luminescent materials (Chen et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, 4-(Difluoromethoxy)phenyl isocyanate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

A study on a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), suggests that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF). The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFODXZGBHYHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-2,6-difluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)

![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)

![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)